Ethanone, 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-chloro-
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Overview
Description
Ethanone, 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-chloro-: is a synthetic organic compound with the molecular formula C12H10ClF6O3 and a molecular weight of 316.2 g/mol . This compound is characterized by the presence of trifluoroethoxy groups and a chloro substituent on a phenyl ring, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-chloro- typically involves the reaction of 2,5-dihydroxyacetophenone with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the trifluoroethoxy groups . The chloro substituent is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones.
Scientific Research Applications
Chemistry: Ethanone, 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-chloro- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and receptor binding due to its unique structural features .
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting cardiovascular and neurological disorders .
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of Ethanone, 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-chloro- involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy groups enhance its binding affinity and selectivity, while the chloro substituent modulates its reactivity . These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
- 2’,5’-Bis(2,2,2-trifluoroethoxy)acetophenone
- 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]ethanone
Comparison: Ethanone, 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-chloro- is unique due to the presence of both trifluoroethoxy groups and a chloro substituent, which confer distinct chemical and biological properties . Compared to similar compounds, it exhibits enhanced reactivity and selectivity in various chemical reactions and biological assays .
Properties
CAS No. |
389082-82-0 |
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Molecular Formula |
C12H9ClF6O3 |
Molecular Weight |
350.64 g/mol |
IUPAC Name |
1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C12H9ClF6O3/c13-4-9(20)8-3-7(21-5-11(14,15)16)1-2-10(8)22-6-12(17,18)19/h1-3H,4-6H2 |
InChI Key |
SDFSBBGUCPWSLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)CCl)OCC(F)(F)F |
Origin of Product |
United States |
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